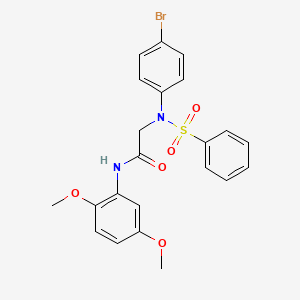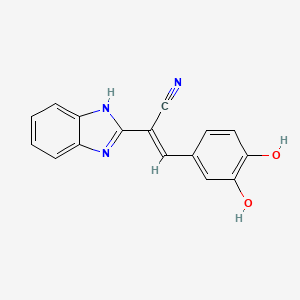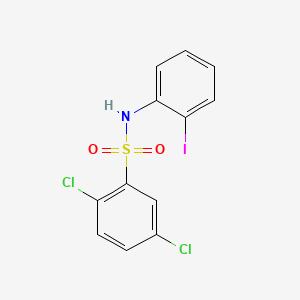
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, also known as AMPC, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action in different systems.
Aplicaciones Científicas De Investigación
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been used as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in different systems. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of certain cancer cells. In agriculture, this compound has been shown to inhibit the growth of plant pathogens and increase crop yield. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also limitations to its use, such as its limited solubility in water and certain organic solvents, as well as its potential to interfere with other compounds in the system being studied.
Direcciones Futuras
There are several future directions for research on 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, including its potential applications in drug development, agriculture, and material science. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. In agriculture, research is needed to optimize the use of this compound as a fungicide and herbicide. In material science, research is needed to explore the unique properties of materials synthesized using this compound as a building block.
Métodos De Síntesis
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride can be synthesized by reacting 2-amino-4-methylpyrimidine-5-carboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The product is then purified by recrystallization using a suitable solvent. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Propiedades
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWUFDXOPVJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)

![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)